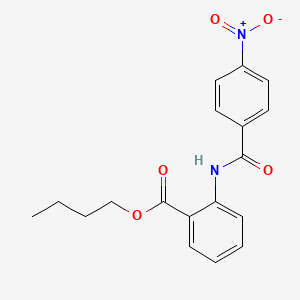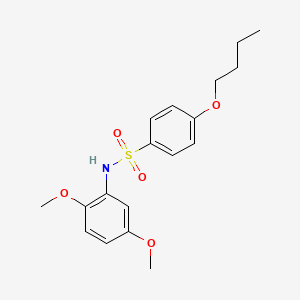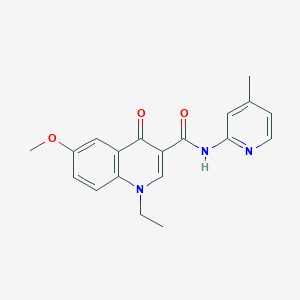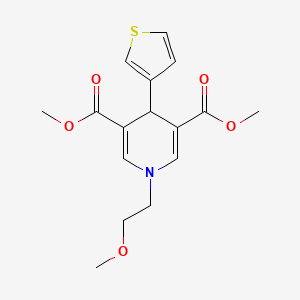![molecular formula C29H25N3O B4979627 N-benzyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B4979627.png)
N-benzyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Attachment of the naphthalen-2-yl group: This step involves the use of a coupling reagent to attach the naphthalen-2-yl group to the pyrazole ring.
Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction.
Acetylation: The final step involves acetylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalen-2-yl and phenylpyrazolyl groups.
Reduction: Reduced forms of the benzyl and acetamide groups.
Substitution: Substituted derivatives at the benzyl or acetamide positions.
Scientific Research Applications
N-benzyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the transition state of their substrates, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(2-methylnaphthalen-1-yl)oxalamide
- N-naphthalen-2-yl-benzamide
Uniqueness
N-benzyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]acetamide is unique due to its combination of a benzyl group, a naphthalen-2-yl group, and a phenylpyrazolyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For instance, the presence of the phenylpyrazolyl group can enhance its binding affinity to certain molecular targets, making it more effective in its applications.
Properties
IUPAC Name |
N-benzyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O/c1-22(33)31(19-23-10-4-2-5-11-23)20-27-21-32(28-14-6-3-7-15-28)30-29(27)26-17-16-24-12-8-9-13-25(24)18-26/h2-18,21H,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUUOXGYUUKUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)CC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
![5-[(4-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4979581.png)
![6-methyltetrazolo[1,5-a]pyridine](/img/structure/B4979586.png)

![8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4979598.png)
![9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4979600.png)
![1-benzyl-4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4979608.png)


![4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)
![2-{2-[(methylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4979652.png)
![2-[Methyl(propan-2-yl)amino]ethyl benzoate;hydrochloride](/img/structure/B4979660.png)
![2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)ACETAMIDE](/img/structure/B4979661.png)
